

# Spectroscopic data (NMR, IR, MS) of (4-(Ethoxymethoxy)phenyl)boronic acid

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## Compound of Interest

Compound Name: (4-(Ethoxymethoxy)phenyl)boronic acid

Cat. No.: B1418387

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An In-depth Technical Guide to the Spectroscopic Characterization of **(4-(Ethoxymethoxy)phenyl)boronic acid**

## Introduction

**(4-(Ethoxymethoxy)phenyl)boronic acid**, registered under CAS Number 957062-54-3, is an important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the presence of a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, and an ethoxymethyl (EOM) ether, which serves as a stable protecting group for the phenolic hydroxyl. The precise structural elucidation and purity assessment of this reagent are paramount for its successful application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic signature of **(4-(Ethoxymethoxy)phenyl)boronic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, published dataset for this specific molecule is not readily available in peer-reviewed literature, this document synthesizes data from structurally similar compounds and established spectroscopic principles to provide a robust, predictive analysis. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers in the field.

The molecular structure is as follows:

Caption: Molecular Structure of **(4-(Ethoxymethoxy)phenyl)boronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **(4-(Ethoxymethoxy)phenyl)boronic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the connectivity of the aromatic ring and the ethoxymethoxy group.

## Experimental Protocol

A robust NMR analysis begins with careful sample preparation and selection of appropriate instrumental parameters.

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-(Ethoxymethoxy)phenyl)boronic acid** in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is a common choice for boronic acids due to its ability to dissolve polar compounds and the presence of exchangeable protons from the  $\text{B}(\text{OH})_2$  group.<sup>[2]</sup> Chloroform-d ( $\text{CDCl}_3$ ) can also be used.
- $^1\text{H}$  NMR Acquisition:
  - Instrument: 400 MHz NMR spectrometer.<sup>[3]</sup>
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 scans are typically sufficient.
  - Referencing: The residual solvent peak ( $\text{DMSO-d}_6$  at  $\delta \sim 2.50$  ppm) serves as the internal standard.<sup>[2]</sup>
- $^{13}\text{C}$  NMR Acquisition:
  - Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
  - Pulse Program: Proton-decoupled pulse program to yield singlets for all carbon signals.
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , 1024 or more scans are required.<sup>[2]</sup>

- Referencing: The solvent peak (DMSO-d<sub>6</sub> at  $\delta$  ~39.52 ppm) is used as the internal standard.<sup>[4]</sup>

## Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the EOM group. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality
~7.7-7.8	Doublet (d)	2H	H-2, H-6 (ortho to B(OH) <sub>2</sub> )	The boronic acid group is electron-withdrawing, deshielding the adjacent protons.
~7.0-7.1	Doublet (d)	2H	H-3, H-5 (ortho to -OEOM)	The oxygen of the EOM group is electron-donating, shielding these protons relative to H-2/H-6.
~5.3	Singlet (s)	2H	-O-CH <sub>2</sub> -O-	Protons of the methylene bridge between two oxygen atoms, typically appearing in this region.
~3.7	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene protons adjacent to an oxygen and coupled to the methyl group protons.
~1.2	Triplet (t)	3H	-CH <sub>2</sub> -CH <sub>3</sub>	Methyl protons coupled to the adjacent methylene group.
~8.0 (broad)	Singlet (s)	2H	B(OH) <sub>2</sub>	The acidic protons of the boronic acid

group are  
exchangeable  
and often appear  
as a broad  
singlet. This  
peak may not be  
observed in the  
presence of D<sub>2</sub>O.

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## Predicted <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum will provide confirmation of all unique carbon environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality
~160	C4 (ipso-carbon to -OEOM)	The carbon atom is directly attached to a highly electronegative oxygen atom.
~137	C2, C6 (aromatic)	Aromatic carbons ortho to the boronic acid group.
~130 (variable)	C1 (ipso-carbon to B(OH) <sub>2</sub> )	The chemical shift of the carbon attached to boron can be broad and is highly dependent on solvent and concentration.
~115	C3, C5 (aromatic)	Aromatic carbons ortho to the electron-donating -OEOM group.
~93	-O-CH <sub>2</sub> -O-	The acetal carbon is significantly deshielded by two adjacent oxygen atoms.
~65	-O-CH <sub>2</sub> -CH <sub>3</sub>	Aliphatic carbon attached to one oxygen atom.
~15	-CH <sub>2</sub> -CH <sub>3</sub>	Terminal aliphatic methyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol

- **Sample Preparation:** Modern IR analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.[\[2\]](#)

- IR Spectrum Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.<sup>[2]</sup>
  - Spectral Range: 4000–400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

## Interpretation of Key IR Absorptions

The IR spectrum of **(4-(Ethoxymethoxy)phenyl)boronic acid** is expected to be dominated by strong absorptions from the O-H, C-H, B-O, and C-O bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
3500–3200 (broad)	O-H stretch	B(OH) <sub>2</sub>	A very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
3100–3000	C-H stretch	Aromatic C-H	Confirms the presence of the phenyl ring.
2980–2850	C-H stretch	Aliphatic C-H	Corresponds to the C-H bonds in the ethoxymethyl group.
~1605, ~1510	C=C stretch	Aromatic Ring	Characteristic absorptions for a substituted benzene ring.
~1350 (strong)	B-O stretch	B-O	A strong, characteristic absorption confirming the presence of the boronic acid moiety. <sup>[5]</sup>
~1250, ~1080	C-O stretch	Ether (Ar-O, O-C-O)	Strong absorptions corresponding to the various C-O single bonds of the ethoxymethoxy ether group.

## Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

## Experimental Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
- Mass Spectrum Acquisition:
  - Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5]
  - Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids. Both positive ( $[M+H]^+$ ) and negative ( $[M-H]^-$ ) ion modes should be tested. The negative mode is often sensitive for boronic acids.[6]
  - Mass Range:  $m/z$  50–500.

## Expected Mass Spectrum Data

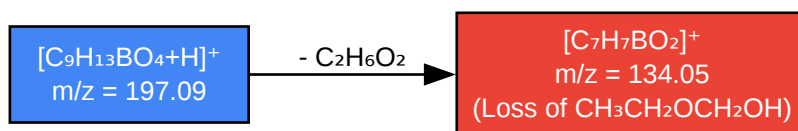
The molecular formula of **(4-(Ethoxymethoxy)phenyl)boronic acid** is  $C_9H_{13}BO_4$ .

- Calculated Monoisotopic Mass: 196.0856 Da.

In an HRMS experiment, the primary goal is to observe the pseudomolecular ion with high mass accuracy.

m/z (Daltons)	Ion	Ionization Mode	Significance
197.0934	$[M+H]^+$	ESI Positive	Protonated molecule; confirms the molecular weight.
195.0777	$[M-H]^-$	ESI Negative	Deprotonated molecule; often a highly stable and abundant ion for boronic acids.[6]
219.0755	$[M+Na]^+$	ESI Positive	Sodium adduct; commonly observed in ESI-MS.

Plausible Fragmentation Pathway: Under ESI conditions, fragmentation can occur. A likely fragmentation pathway involves the cleavage of the acetal C-O bond, which is relatively weak.

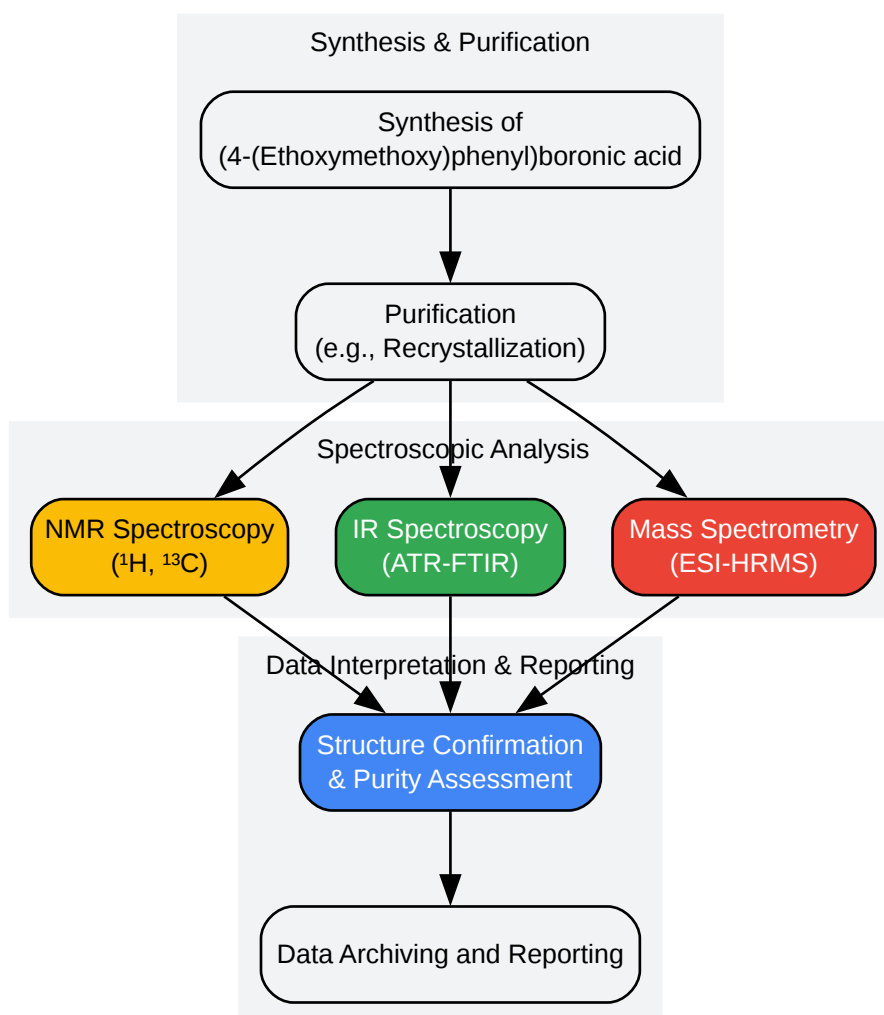


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Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS.

## Workflow for Spectroscopic Analysis

The logical flow for a comprehensive characterization of **(4-(Ethoxymethoxy)phenyl)boronic acid** integrates these techniques to build a complete structural picture.



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Caption: General workflow for the synthesis and spectroscopic characterization.

## Conclusion

This technical guide outlines the expected spectroscopic characteristics of **(4-(Ethoxymethoxy)phenyl)boronic acid**. By combining NMR for detailed structural connectivity, IR for functional group identification, and HRMS for molecular formula confirmation, researchers can confidently verify the identity, structure, and purity of this valuable synthetic intermediate. The provided protocols and predicted data serve as a reliable baseline for the analysis and quality control of this compound in a research or drug development setting.

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## References

- 1. (4-(Ethoxymethoxy)phenyl)boronic acid | 957062-54-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. scirp.org [scirp.org]
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